REACTION_SMILES
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[C:23](=[O:24])([O-:25])[O-:26].[CH2:29]([O:30][CH2:31][CH3:32])[CH3:33].[CH3:34][C:35]#[N:36].[CH3:37][CH2:38][O:39][C:40](=[O:41])[CH3:42].[Cl:10][CH2:11][c:12]1[cH:13][c:14]([CH3:22])[n:15][c:16]2[cH:17][cH:18][cH:19][cH:20][c:21]12.[K+:27].[K+:28].[OH:1][c:2]1[cH:3][cH:4][c:5]([CH:6]=[O:7])[cH:8][cH:9]1>>[O:1]([c:2]1[cH:3][cH:4][c:5]([CH:6]=[O:7])[cH:8][cH:9]1)[CH2:11][c:12]1[cH:13][c:14]([CH3:22])[n:15][c:16]2[cH:17][cH:18][cH:19][cH:20][c:21]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
Cc1cc(CCl)c2ccccc2n1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccc(O)cc1
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Name
|
|
Type
|
product
|
Smiles
|
Cc1cc(COc2ccc(C=O)cc2)c2ccccc2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |